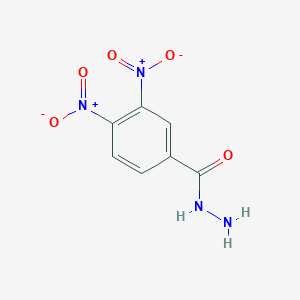
3,4-Dinitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring and a hydrazide group (-CONHNH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dinitrobenzohydrazide can be synthesized through the reaction of 3,4-dinitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dinitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives such as hydrazones and azines.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrazine derivatives, aldehydes, and ketones under mild heating conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3,4-Diaminobenzohydrazide.
Substitution: Various hydrazone and azine derivatives.
Oxidation: Oxidized products depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
3,4-Dinitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including hydrazones and azines.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dinitrobenzohydrazide involves its interaction with biological molecules, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or antitumor effects. The hydrazide group can form covalent bonds with target molecules, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzohydrazide: Similar structure but with nitro groups at the 3 and 5 positions.
4-Nitrobenzohydrazide: Contains only one nitro group at the 4 position.
Benzohydrazide: Lacks nitro groups, making it less reactive.
Uniqueness
3,4-Dinitrobenzohydrazide is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
67345-79-3 |
|---|---|
Fórmula molecular |
C7H6N4O5 |
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
3,4-dinitrobenzohydrazide |
InChI |
InChI=1S/C7H6N4O5/c8-9-7(12)4-1-2-5(10(13)14)6(3-4)11(15)16/h1-3H,8H2,(H,9,12) |
Clave InChI |
AYOYQAGBRKRAPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


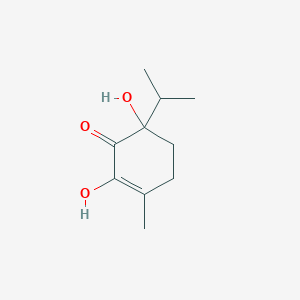

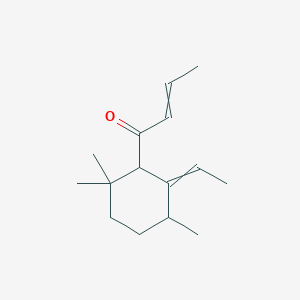
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

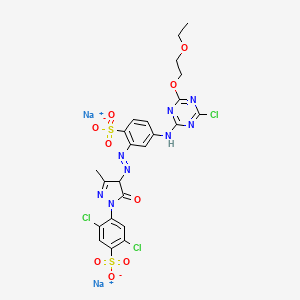
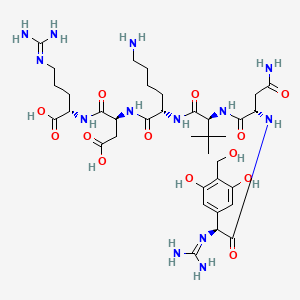
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)



![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
